2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid
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Overview
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido group and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the reaction of tetrahydrothiophene with hydrogen peroxide in the presence of a catalyst to introduce the dioxido group. The resulting intermediate is then reacted with propanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the dioxido group, converting it back to tetrahydrothiophene.
Substitution: The propanoic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of tetrahydrothiophene derivatives.
Substitution: Formation of substituted propanoic acid derivatives.
Scientific Research Applications
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of sulfur-containing compounds on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The dioxido group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: A derivative of alanine with a naphthalene ring.
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar dioxido-tetrahydrothiophene structure.
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid is unique due to its combination of a dioxido-tetrahydrothiophene ring and a propanoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C7H12O4S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H12O4S/c1-5(7(8)9)6-2-3-12(10,11)4-6/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
UBBSCUBPTFFFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCS(=O)(=O)C1)C(=O)O |
Origin of Product |
United States |
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